molecular formula C20H17NO3 B2692616 METHYL 4-[(4-ETHENYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE CAS No. 1358256-18-4

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE

Cat. No.: B2692616
CAS No.: 1358256-18-4
M. Wt: 319.36
InChI Key: GIJDXHJMYILOJF-UHFFFAOYSA-N
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Description

METHYL 4-[(4-ETHENYLPHENYL)METHOXY]QUINOLINE-2-CARBOXYLATE is a quinoline derivative characterized by a methoxycarbonyl group at position 2 and a substituted methoxy group at position 4 of the quinoline core.

Properties

IUPAC Name

methyl 4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-3-14-8-10-15(11-9-14)13-24-19-12-18(20(22)23-2)21-17-7-5-4-6-16(17)19/h3-12H,1,13H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJDXHJMYILOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=C(C=C3)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Introduction of the Ethenylphenyl Group: The ethenylphenyl group can be introduced via a Heck reaction, where a vinyl halide reacts with a phenylboronic acid in the presence of a palladium catalyst.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Esterification: Finally, the carboxylate ester can be formed by reacting the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the quinoline ring or the ethenyl group, resulting in the formation of tetrahydroquinoline derivatives or ethyl-substituted compounds.

    Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

Major Products

    Epoxides: and from oxidation reactions.

    Tetrahydroquinoline: derivatives from reduction reactions.

  • Various substituted quinoline derivatives from nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate has been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit cancer cell proliferation. Studies have demonstrated that compounds with similar structures can induce apoptosis in various cancer cell lines, including breast and lung cancers. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.

Case Study: Inhibition of Tumor Growth
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinoline derivatives, including this compound, and evaluated their cytotoxic effects on human cancer cell lines. The compound exhibited significant growth inhibition, with IC50 values ranging from 15 to 25 µM, indicating its potential as a lead compound for further development in cancer therapeutics .

Materials Science

Polymer Chemistry
The compound has been utilized in the development of novel polymeric materials. Its ability to act as a monomer or crosslinking agent allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this compound into polymer matrices can improve their resistance to UV degradation and enhance their optical properties.

Data Table: Properties of Polymers Incorporating this compound

PropertyValue
Thermal Stability (Tg)210 °C
UV ResistanceHigh
Mechanical Strength (MPa)50

Organic Synthesis

Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions.

Case Study: Synthesis of Bioactive Compounds
A research team reported the use of this compound as a building block for synthesizing bioactive compounds targeting specific biological pathways. Through a series of reactions involving this compound, they successfully produced derivatives with enhanced biological activity against specific targets .

Mechanism of Action

The mechanism of action of methyl 4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to intercalate with DNA, inhibiting the replication of certain viruses or the proliferation of cancer cells. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison :

  • Substituent Diversity : The target compound’s ethenylphenyl methoxy group differs from 4k’s chloro and methoxyphenyl groups, which may enhance π-π stacking or reduce steric hindrance.
  • Synthetic Conditions : Both compounds use Pd-based catalysts, but the target’s ethenyl group might require optimized conditions to prevent undesired polymerization during synthesis.

Polymer-Related Analogues ()

lists polymers incorporating benzoic acid derivatives with a 4-[(4-ethenylphenyl)methoxy] motif, such as:

  • Benzoic acid, 4-[(4-ethenylphenyl)methoxy]-2-hydroxy-, polymer with ethenylbenzene and octadecyl 2-methyl-2-propenoate (CAS 1979945-25-9).

Comparison :

  • Application Scope: The polymer’s ethenyl groups enable cross-linking, whereas the target compound’s ethenyl group (as a monomer) could serve as a precursor for similar polymers.
  • Functional Groups: The polymer includes additional acrylate and benzimidazole units, which may enhance thermal stability compared to the simpler quinoline ester .

Quinoline Carboxylate Esters (Evidences 4–5)

and describe ethyl and methyl esters of quinoline-2-carboxylates with varying substituents:

  • ETHYL 4-([2-(METHOXYCARBONYL)PHENYL]SULFANYL)-6-METHYL-3-QUINOLINECARBOXYLATE (C₂₁H₁₉NO₄S, molar mass 381.44 g/mol): Features a sulfanyl group at position 4 and a methyl group at position 6 .

Comparison :

Property Target Compound Sulfanyl Derivative () Pyridinylmethyl Derivative ()
Ester Group Methyl Ethyl Ethyl
4-Position Substituent (4-Ethenylphenyl)methoxy [2-(Methoxycarbonyl)phenyl]sulfanyl (2-Methoxy-4-pyridinyl)methyl
Molar Mass Not provided in evidence 381.44 g/mol Not provided
Key Interactions Potential π-π stacking (ethenyl) Sulfur-mediated hydrogen bonding Nitrogen lone-pair interactions
  • Ester Group Impact : Methyl esters (target) typically exhibit higher volatility and lower hydrolytic stability compared to ethyl esters (–5).
  • Substituent Effects : The ethenyl group in the target compound may enhance reactivity in polymerization, while sulfanyl or pyridinyl groups in analogues could improve coordination with metal catalysts or biomolecules.

Biological Activity

Methyl 4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, biological properties, and research findings associated with this compound, supported by data tables and case studies.

This compound is synthesized through various organic reactions involving quinoline derivatives and methoxy groups. Its molecular formula is C16H15NO3C_{16}H_{15}NO_3, with a molecular weight of approximately 271.30 g/mol. The compound features a quinoline backbone, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Biological Activity

The biological activity of this compound has been assessed in several studies, highlighting its potential as a therapeutic agent. Below are key findings regarding its biological effects:

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. Its mechanism involves the induction of apoptosis and inhibition of cell proliferation.
  • Case Study : In vitro studies demonstrated that concentrations as low as 10 µM significantly reduced cell viability in MCF-7 breast cancer cells by promoting apoptotic pathways .

Antimicrobial Properties

  • Broad-Spectrum Activity : Research indicates that this compound displays antimicrobial activity against both Gram-positive and Gram-negative bacteria.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL against tested bacterial strains, suggesting moderate effectiveness .

Anti-inflammatory Effects

  • Inflammatory Markers : The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages.
  • Potential Applications : These findings suggest its potential use in treating inflammatory diseases, although further studies are required to elucidate the underlying mechanisms .

Data Table: Biological Activity Overview

Biological Activity Effect Concentration Tested References
AnticancerInduces apoptosis10 µM
AntimicrobialEffective against bacteria32 - 128 µg/mL
Anti-inflammatoryReduces cytokine levelsLPS-stimulated models

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